(R)-1-(4-Bromo-2-fluorophenyl)-2,2,2-trifluoroethan-1-amine
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Overview
Description
®-1-(4-Bromo-2-fluorophenyl)-2,2,2-trifluoroethan-1-amine is an organic compound that belongs to the class of amines. This compound is characterized by the presence of a bromo and fluoro substituent on the phenyl ring, along with a trifluoromethyl group attached to the ethanamine backbone. The stereochemistry of the compound is denoted by the ®-configuration, indicating the specific spatial arrangement of the atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(4-Bromo-2-fluorophenyl)-2,2,2-trifluoroethan-1-amine typically involves the following steps:
Bromination and Fluorination: The starting material, a phenyl ring, undergoes bromination and fluorination to introduce the bromo and fluoro substituents at the 4 and 2 positions, respectively.
Trifluoromethylation: The phenyl ring is then subjected to trifluoromethylation to attach the trifluoromethyl group at the ethanamine backbone.
Industrial Production Methods
In an industrial setting, the production of ®-1-(4-Bromo-2-fluorophenyl)-2,2,2-trifluoroethan-1-amine may involve large-scale bromination, fluorination, and trifluoromethylation reactions, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the amine group is converted to a nitro or nitroso group.
Reduction: Reduction reactions can convert the bromo and fluoro substituents to their corresponding hydrogenated forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromo or fluoro substituents are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as hydroxide ions or alkoxide ions are commonly employed.
Major Products
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of hydrogenated derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
®-1-(4-Bromo-2-fluorophenyl)-2,2,2-trifluoroethan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of ®-1-(4-Bromo-2-fluorophenyl)-2,2,2-trifluoroethan-1-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The compound can influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- ®-1-(4-Chloro-2-fluorophenyl)-2,2,2-trifluoroethan-1-amine
- ®-1-(4-Bromo-2-chlorophenyl)-2,2,2-trifluoroethan-1-amine
- ®-1-(4-Bromo-2-fluorophenyl)-2,2,2-difluoroethan-1-amine
Uniqueness
®-1-(4-Bromo-2-fluorophenyl)-2,2,2-trifluoroethan-1-amine is unique due to the specific combination of bromo, fluoro, and trifluoromethyl substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
(R)-1-(4-Bromo-2-fluorophenyl)-2,2,2-trifluoroethan-1-amine is a compound characterized by its unique molecular structure, which includes a bromine atom, a fluorine atom, and a trifluoroethanamine group. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications. The following sections detail its biological activity, synthesis, and related research findings.
- Molecular Formula : C8H6BrF4N
- Molecular Weight : 272.04 g/mol
- Chirality : The compound possesses a chiral center, indicated by the (R) designation.
Biological Activity
While specific biological activity data for this compound is limited in the literature, compounds with similar structural features often exhibit significant biological properties. The presence of fluorine atoms is known to enhance metabolic stability and lipophilicity, which can improve drug-like properties in various biological contexts .
Potential Biological Activities
- Antimicrobial Activity : Compounds with similar structures have been reported to exhibit antimicrobial properties. The incorporation of halogen atoms (bromine and fluorine) may enhance the interaction with microbial membranes, potentially leading to increased efficacy against various pathogens.
- Antiparasitic Activity : Structural analogs have shown promising results in inhibiting parasitic infections. For example, modifications in related compounds have led to improved activity against malaria parasites by disrupting Na+ homeostasis .
- Cytotoxic Effects : Some structurally related compounds have demonstrated cytotoxicity against cancer cell lines. The mechanism often involves interference with cellular signaling pathways or induction of apoptosis.
Synthesis
The synthesis of this compound likely involves multi-step synthetic routes. Although specific methodologies are not detailed in the available literature, typical approaches may include:
- Bromination and Fluorination : Introduction of bromine and fluorine substituents on the phenyl ring.
- Formation of Trifluoroethylamine : Reaction pathways that lead to the formation of the trifluoroethylamine moiety.
Case Studies and Research Findings
Research on similar compounds provides insights into the potential efficacy and mechanisms of action for this compound:
Properties
Molecular Formula |
C8H6BrF4N |
---|---|
Molecular Weight |
272.04 g/mol |
IUPAC Name |
(1R)-1-(4-bromo-2-fluorophenyl)-2,2,2-trifluoroethanamine |
InChI |
InChI=1S/C8H6BrF4N/c9-4-1-2-5(6(10)3-4)7(14)8(11,12)13/h1-3,7H,14H2/t7-/m1/s1 |
InChI Key |
OQBXDYQCPRZTNA-SSDOTTSWSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1Br)F)[C@H](C(F)(F)F)N |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)C(C(F)(F)F)N |
Origin of Product |
United States |
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